N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide is an organic compound that features a trifluoromethyl group, a cyano group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester
- 4-(Trifluoromethyl)benzylamine
Comparison: N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide is unique due to the presence of both a cyano group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H6ClF3N2O |
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Molecular Weight |
262.61 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide |
InChI |
InChI=1S/C10H6ClF3N2O/c11-6-1-2-8(16-9(17)3-4-15)7(5-6)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
InChI Key |
MHQKVUSNEANEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CC#N |
Origin of Product |
United States |
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